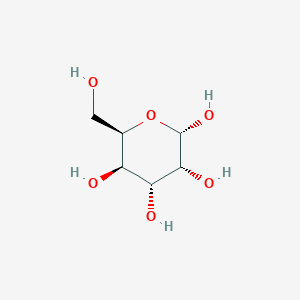
alpha-D-gulopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-gulopyranose: is a six-carbon sugar (hexose) that exists in a cyclic form known as a pyranose. It is an epimer of glucose, differing in the configuration around one specific carbon atom. This compound is significant in various biochemical processes and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-D-gulopyranose can be synthesized through the epimerization of D-glucose. This process involves the use of specific catalysts and reaction conditions to achieve the desired stereochemistry. The reaction typically occurs in an aqueous solution with the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of glucose. Enzymes such as epimerases are used to catalyze the conversion, ensuring high yield and specificity. The process is optimized for large-scale production to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-D-gulopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Reagents such as acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products:
Oxidation: Produces gulonic acid.
Reduction: Yields gulitol (a sugar alcohol).
Substitution: Forms various esters and ethers depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Alpha-D-gulopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Medicine: Investigated for its potential role in developing therapeutic agents for metabolic disorders.
Mecanismo De Acción
The mechanism by which alpha-D-gulopyranose exerts its effects involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, facilitating biochemical reactions essential for metabolism. The molecular targets include enzymes such as epimerases and oxidoreductases, which catalyze its conversion into other biologically active compounds .
Comparación Con Compuestos Similares
Alpha-D-glucopyranose: An epimer of alpha-D-gulopyranose, differing in the configuration around the C-4 carbon atom.
Alpha-D-mannopyranose: Another epimer, differing in the configuration around the C-2 carbon atom.
Alpha-D-galactopyranose: Differs in the configuration around the C-4 carbon atom, similar to alpha-D-glucopyranose.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interaction with enzymes. This distinct configuration makes it valuable for studying enzyme specificity and carbohydrate metabolism .
Propiedades
Número CAS |
7282-78-2 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m1/s1 |
Clave InChI |
WQZGKKKJIJFFOK-RXRWUWDJSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


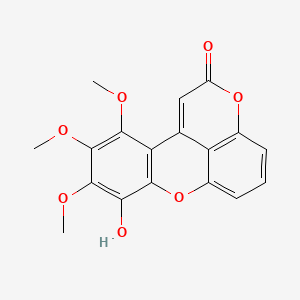
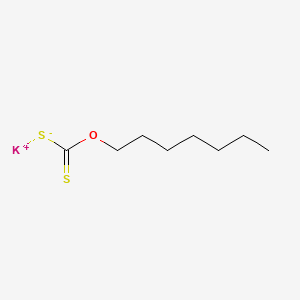

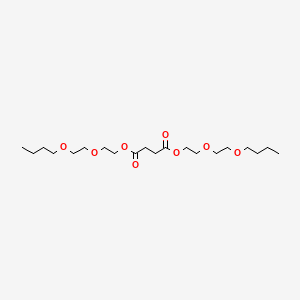
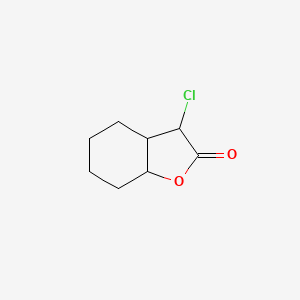
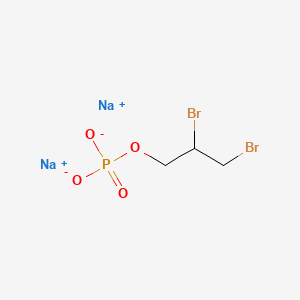
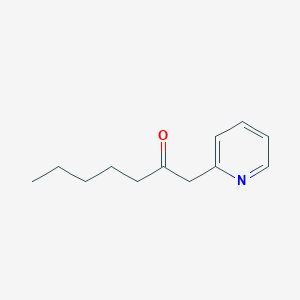

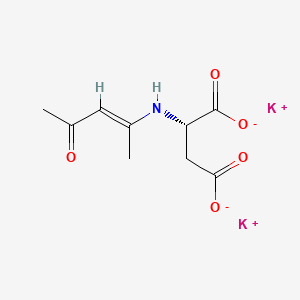
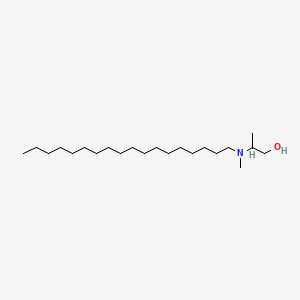
![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)
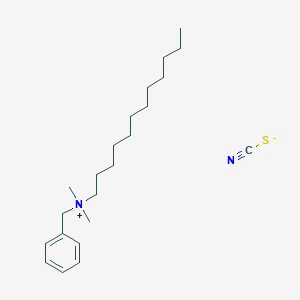
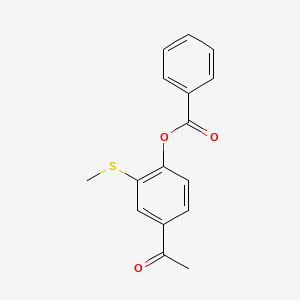
![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)
